2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide
Overview
Description
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes a brominated phenoxy group and a nitrophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-(propan-2-yl)phenol to form 2-bromo-4-(propan-2-yl)phenol. This intermediate is then reacted with 2-chloro-N-(4-methoxy-2-nitrophenyl)acetamide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group in the nitrophenylacetamide moiety can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The brominated phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenylacetamide moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxyphenyl)acetamide
- 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(2-nitrophenyl)acetamide
- 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-3-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of brominated phenoxy and nitrophenylacetamide moieties makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5/c1-11(2)12-4-7-17(14(19)8-12)26-10-18(22)20-15-6-5-13(25-3)9-16(15)21(23)24/h4-9,11H,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQZAPCLUMJSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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